Pebrellin

Beschreibung

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms, which often possess diverse and complex structures with significant biological potential. Flavonoids represent a major class of natural products, characterized by their polyphenolic structures and widespread occurrence in plants asm.org. Pebrellin is identified as a natural product, specifically classified as a flavonoid and an ether invivochem.comnih.gov. More precisely, it is an 8-O-methylated flavonoid, indicating the presence of methoxy groups at the C8 position of its flavonoid backbone foodb.cahmdb.ca.

This compound has been identified in various plant species, highlighting its natural prevalence. It has been reported in Scutellaria ramosissima and Mentha suaveolens invivochem.comnih.gov. Notably, it is also found in species of the Mentha genus, including Mentha × Piperita (peppermint) and Mentha spicata (spearmint) invivochem.comhmdb.caijpsjournal.comresearchgate.net. Furthermore, this compound has been detected in extracts from other Lamiaceae family plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare) mdpi.comnih.gov. The investigation of such natural compounds is crucial as natural products and their derivatives have historically served as a rich source for drug discovery, with a substantial portion of approved new chemical entities originating from or being inspired by natural sources researchgate.net.

Overview of Scientific Interest in this compound

Scientific interest in this compound stems from its classification as a flavonoid, a group of compounds associated with various health benefits, including a potential role in reducing the risk of chronic diseases and improving blood pressure asm.org. Research efforts have focused on characterizing its presence in plant extracts and exploring its potential biological activities.

Studies have indicated that plant extracts containing this compound exhibit antioxidant properties and enzyme inhibitory effects mdpi.comnih.gov. For instance, analyses of total, spent, and residual water extracts from thyme, oregano, and basil showed the presence of this compound alongside other compounds, with these extracts demonstrating significant metal-reducing, radical-scavenging, and enzyme inhibitory activities against acetylcholinesterase, tyrosinase, amylase, and glucosidase mdpi.comnih.gov.

Beyond its antioxidant and enzyme-modulating potential, this compound has been investigated for its possible role as an antimicrobial agent. In silico structural analysis has explored this compound's potential as an inhibitor of FtsZ, a bacterial cell division protein, suggesting its relevance in the development of novel antimicrobials researchgate.net.

Furthermore, recent research has extended to investigating this compound's potential in antiviral contexts. Molecular docking studies have included this compound among a set of peppermint leaf flavonoids evaluated for their binding affinity to the SARS-CoV-2 Spike Receptor-Binding Domain (RBD)/human ACE2 receptor complex scirp.org. These studies aim to identify potential candidates that could prevent the attachment of the viral protein to the human receptor, contributing to antiviral research scirp.org. The presence of this compound in commonly consumed plants also makes it a subject of interest in dietary studies and understanding its contribution to the human metabolome hmdb.caijpsjournal.com.

This compound Chemical Identification

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₈ | invivochem.comfoodb.cauni.lunih.gov |

| Molecular Weight | 374.34 g/mol | invivochem.comfoodb.canih.gov |

| Exact Mass | 374.100167552 Da | foodb.ca |

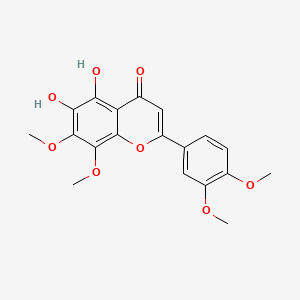

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one | nih.govuni.lunih.govebi.ac.uk |

| Chemical Class | Flavonoid, Ether, 8-O-methylated flavonoid | invivochem.comnih.govfoodb.cahmdb.ca |

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)16(22)18(25-3)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREVFHPDZQHBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318607 | |

| Record name | Pebrellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-93-8 | |

| Record name | Pebrellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pebrellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pebrellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEBRELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DA7VX3F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pebrellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Discovery and Natural Abundance of Pebrellin

Historical Accounts of Pebrellin Isolation

This compound was characterized in the scientific literature by Barberán et al. in 1985, based on its spectroscopic data researchgate.net. This initial characterization marked a significant step in understanding this specific flavonoid.

Biogeographical Distribution and Producing Organisms

This compound is found in a variety of organisms, spanning both fungal and plant kingdoms, indicating a broad natural distribution.

This compound has been identified in certain fungal species. Specifically, its presence has been reported within the Coprinus similis genus naturalproducts.net.

This compound is widely distributed among various plant species, particularly within the Lamiaceae and Rutaceae families.

The genus Mentha, commonly known as mint, is a prominent source of this compound. This flavonoid has been detected in several Mentha species, including:

Mentha aquatica : Also known as water mint, this species is a documented source of this compound researchgate.netresearchgate.netscielo.brscispace.comdntb.gov.ua.

Mentha x piperita : Peppermint, a hybrid of Mentha aquatica and Mentha spicata, contains this compound, often in significant concentrations naturalproducts.netasm.orgnih.gov. Research has indicated that this compound's distribution within Mentha x piperita leaves is primarily concentrated at the leaf borders.

Mentha suaveolens : Commonly known as apple mint, this species also contributes to the natural abundance of this compound researchgate.netasm.orgresearchgate.netscielo.br.

Mentha spicata : Spearmint is another Mentha species where this compound has been detected naturalproducts.netnih.govscielo.br.

The presence of this compound in these Mentha species is often associated with the biosynthesis of polymethoxylated flavonoids, which contribute to the characteristic aroma of peppermint.

Table 1: Distribution of this compound in Mentha Species

| Mentha Species | Common Name | Presence of this compound |

| Mentha aquatica | Water Mint | Confirmed |

| Mentha x piperita | Peppermint | Confirmed |

| Mentha suaveolens | Apple Mint | Confirmed |

| Mentha spicata | Spearmint | Confirmed |

Scutellaria ramosissima, a species within the Scutellaria genus (skullcaps), has also been identified as a natural source of this compound researchgate.netasm.org.

This compound has been found in the peel extract of Citrus reticulata Blanco, commonly known as mandarin orange. Although present in smaller percentages (e.g., 0.10% in one study), its detection contributes to the understanding of the phytochemical composition of this widely consumed fruit.

Table 2: Other Organisms Producing this compound

| Organism | Type | Presence of this compound |

| Coprinus similis | Fungus | Confirmed |

| Scutellaria ramosissima | Plant | Confirmed |

| Citrus reticulata Blanco | Plant | Confirmed |

Plant Species

Other Identified Plant Genera

This compound's natural occurrence extends to several other genera, including Podolepis hieracioides, Polyphysia crassa, and Thymus piperella.

Podolepis hieracioides : this compound has been identified as a natural product in Podolepis hieracioides. naturalproducts.net This species, commonly known as Long Podolepis or Tall Copper-wire Daisy, is an herbaceous annual or perennial plant native to Australia. nsw.gov.auanpsa.org.aulucidcentral.org It typically grows up to 70-80 cm high and is found in woodlands, grasslands, and disturbed sites. nsw.gov.auanpsa.org.aulucidcentral.org Its flower heads are characterized by 15-30 deeply fringed yellow 'petals' and yellow centers, blooming from spring to autumn. lucidcentral.org

Polyphysia crassa : this compound has also been identified as a natural product in Polyphysia crassa. naturalproducts.net

Thymus piperella : The isolation and identification of this compound from the aerial parts of Thymus piperella marked its initial discovery as a natural product. researchgate.net Thymus piperella is a species within the Thymus genus, belonging to the Lamiaceae family. researchgate.netresearchgate.netuib.es These aromatic plants are prevalent in temperate regions of the northern hemisphere, particularly in the Mediterranean area. researchgate.netuib.es Research has confirmed the presence of this compound (specifically as 5,6-dihydroxy-7,8,4'-trimethoxyflavone) alongside other flavone aglycones and glycosides in Thymus piperella. researchgate.netresearchgate.net

The following table summarizes the identified plant genera where this compound has been found:

| Genus/Species | Family | Geographic Distribution (Known) | Source |

| Mentha X piperita | Lamiaceae | Widespread (cultivated globally) | foodb.caknapsackfamily.com |

| Origanum onites | Lamiaceae | Mediterranean | foodb.ca |

| Mentha spicata | Lamiaceae | Widespread (cultivated globally) | foodb.ca |

| Scutellaria ramosissima | Lamiaceae | (Data not specified in sources) | invivochem.com |

| Mentha suaveolens | Lamiaceae | (Data not specified in sources) | invivochem.com |

| Podolepis hieracioides | Asteraceae | Australia | naturalproducts.netanpsa.org.au |

| Polyphysia crassa | Scalibregmatidae (Annelida) | Marine (e.g., northern Gaspe waters, lower St. Lawrence estuary) | naturalproducts.netmarinespecies.org |

| Thymus piperella | Lamiaceae | Mediterranean (Iberian Peninsula) | researchgate.netresearchgate.netuib.es |

Strategies for Extraction and Enrichment from Natural Sources

Advanced Separation Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Other Preparative Methods

Beyond initial crude extraction, several advanced preparative methods are employed to purify natural products, including this compound. These techniques leverage different physicochemical properties of compounds to achieve effective separation.

Centrifugal Partition Chromatography (CPC) is a sophisticated liquid-liquid separation technique that distinguishes itself by operating without a solid stationary phase. plantaanalytica.com This characteristic offers notable advantages over conventional chromatography, such as enhanced selectivity, seamless scalability from analytical to industrial applications, and a reduction in solvent consumption, contributing to a more environmentally sustainable purification process. plantaanalytica.com CPC separates compounds based on their partition coefficients, which dictate their distribution between two immiscible liquid phases within the system. plantaanalytica.com this compound has been successfully isolated using Centrifugal Liquid-Liquid Partition Chromatography (CPC) from plant sources like Trixis antimenorrhoea and Trixis sellowii. researchgate.netresearchgate.net The versatility of CPC extends to the purification of various complex mixtures, including synthetic compounds and natural terpenoids, by exploiting polarity-based separation mechanisms. mdpi.comrsc.org

Membrane-based technologies, encompassing microfiltration, ultrafiltration (UF), and nanofiltration (NF), represent a promising approach for the purification of valuable natural products. scirp.org These methods offer significant benefits, including high product quality, operational efficiency, and sustainability, particularly when compared to traditional purification techniques. scirp.orgresearchgate.net Membrane filtration systems are designed to concentrate and segregate compounds based on properties such as molecular weight, charge, and hydrophobicity. scielo.br The selectivity of the membrane is influenced by factors like pore size, surface charge, and hydrophobicity, which can be tailored for specific target molecules. scielo.br While direct application to this compound is not explicitly detailed in all contexts, these techniques are widely applied to purify other natural products, such as steviosides and bromelain, suggesting their potential utility for compounds of similar nature like flavonoids. scirp.orgresearchgate.net

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a foundational separation technique widely utilized in natural product isolation. organomation.comphenomenex.comjournalspub.com This method relies on the differential solubility of compounds in two immiscible liquid phases, typically an organic solvent and an aqueous solution. organomation.comphenomenex.com Non-polar (hydrophobic) compounds tend to migrate into the organic phase, while polar (hydrophilic) compounds remain in the aqueous phase, allowing for selective separation and purification. phenomenex.com LLE is commonly employed for extracting active ingredients from various plant materials. organomation.comphenomenex.com this compound has been mentioned in the context of solvent extraction from sources such as Mentha piperita and Citrus reticulata Blanco peel. researchgate.netresearchgate.netnih.gov The effectiveness of LLE is highly dependent on careful solvent selection, precise pH manipulation, and optimization of extraction conditions to enhance selectivity, yield, and purity. journalspub.com Common organic solvents used in LLE include ethyl acetate, chloroform, and hexane, chosen for their immiscibility with water and their ability to dissolve a broad range of compounds. mdpi.comorganomation.com

Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation

Following isolation and preliminary purification, spectroscopic and diffraction techniques are indispensable for the definitive elucidation of a compound's chemical structure. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role. nih.govresearchgate.netsilae.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, dynamics, reaction state, and chemical environment of molecules. oregonstate.eduoregonstate.edulibretexts.org The principle of NMR relies on the absorption of energy by atomic nuclei in a magnetic field, with the absorbed energy being influenced by the surrounding electron cloud, leading to characteristic "chemical shifts." libretexts.org For structural elucidation, NMR, often coupled with mass spectrometry, is a primary technique for characterizing compounds like this compound. researchgate.net The structure of this compound, as a flavone, has been definitively identified through its NMR spectroscopic data. silae.it Tetramethylsilane (TMS) serves as the universal reference standard for both proton (¹H) and carbon-13 (¹³C) NMR, with its chemical shift set at 0 ppm. oregonstate.eduoregonstate.edulibretexts.org

One-dimensional NMR experiments, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are fundamental for initial structural assignments.

¹H NMR Spectroscopy: ¹H NMR spectroscopy provides crucial insights into the number, type, and connectivity of hydrogen atoms within a molecule. oregonstate.eduspectroscopyasia.com The chemical shifts observed in a ¹H NMR spectrum are highly indicative of the electronic environment of each proton. For instance, in flavones, specific signals corresponding to aromatic protons, methoxy groups, and other characteristic functionalities are observed. silae.it The presence of this compound in complex mixtures, such as Citrus reticulata Blanco peel, has been detected and characterized using ¹H-NMR spectroscopic analysis. researchgate.netnih.gov The chemical shifts are typically reported on the delta (δ) scale in parts per million (ppm) relative to TMS. oregonstate.edulibretexts.orgspectroscopyasia.com

This compound, a chemical compound with the molecular formula C₁₉H₁₈O₈, is systematically named as 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one. It is classified as a flavonoid, a class of natural products characterized by a common molecular structure involving two phenyl rings connected by a propane linker, forming a flavan scaffold. uni.luncats.iometabolomicsworkbench.orgnih.govnih.gov The structural elucidation of this compound relies on a suite of advanced analytical methodologies that provide comprehensive insights into its molecular architecture and functional groups.

Structural Characterization of Pebrellin

Advanced Analytical Methodologies

Advanced analytical techniques are indispensable for the precise structural characterization of complex organic molecules like this compound, particularly when isolated from natural sources.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is a cornerstone for elucidating the full structural details of organic compounds. These methods provide critical information about proton-proton and proton-carbon connectivities.

COSY (COrrelation SpectroscopY) : The ¹H-¹H COSY experiment identifies protons that are J-coupled to each other, revealing direct or vicinal proton-proton correlations within the molecule. This helps in tracing spin systems and establishing the connectivity of adjacent protons in a molecular fragment. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment is used to determine one-bond correlations between protons and carbons (¹H-¹³C). It is highly sensitive and provides information on which proton is directly attached to which carbon, aiding in the assignment of CH, CH₂, and CH₃ groups. emerypharma.comsdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons separated by two, three, and sometimes four bonds. This long-range connectivity information is crucial for establishing quaternary carbon assignments and connecting different molecular fragments, providing a more complete picture of the carbon skeleton. emerypharma.comsdsu.educolumbia.edu

DOSY (Diffusion Ordered SpectroscopY) : DOSY NMR distinguishes components within a mixture based on their diffusion coefficients. This technique can be particularly useful in verifying the purity of an isolated compound like this compound or in analyzing complex extracts by separating signals belonging to different molecular species based on their size and hydrodynamic radius. sinica.edu.tw

Mass spectrometry is a powerful analytical tool for determining the molecular weight, elemental composition, and fragmentation patterns of compounds, which are vital for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, enabling the precise determination of a compound's elemental composition. This level of precision is critical for distinguishing between compounds with very similar nominal masses (isobaric compounds). HRMS confirms the molecular formula of this compound (C₁₉H₁₈O₈) by providing an exact mass that matches the theoretical mass for this formula. chromatographyonline.comalevelchemistry.co.ukinnovareacademics.in

For this compound, predicted adducts and their corresponding mass-to-charge (m/z) ratios are crucial for HRMS analysis:

| Adduct | Predicted m/z |

| [M+H]⁺ | 375.10744 |

| [M+Na]⁺ | 397.08938 |

| [M+NH₄]⁺ | 392.13398 |

| [M+K]⁺ | 413.06332 |

| [M-H]⁻ | 373.09288 |

| [M+Na-2H]⁻ | 395.07483 |

| [M]⁺ | 374.09961 |

| [M]⁻ | 374.10071 |

| Source: PubChemLite uni.lu |

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with an intermediate fragmentation step. After the initial ionization and mass selection of the precursor ion (e.g., [M-H]⁻ or [M+H]⁺), the selected ion is fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. The fragmentation pattern provides characteristic structural information, allowing for the identification of specific functional groups and the elucidation of the compound's connectivity. This compound has been identified in complex extracts using LC-HRMS/MS, indicating its fragmentation behavior is utilized for its characterization. mdpi.comthermofisher.comsemanticscholar.orgwikipedia.orgnih.gov

Vibrational and electronic spectroscopies offer complementary information about the functional groups and electronic transitions within the this compound molecule.

IR (Infrared) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by chemical bonds, leading to vibrational transitions. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. This technique is invaluable for identifying the presence of hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic C-H bonds, all of which are expected in the flavonoid structure of this compound. itwreagents.commrclab.comresearchgate.netijrpr.com

UV-Vis (Ultraviolet-Visible) Spectroscopy : UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, leading to electronic transitions within the molecule. Flavonoids, including this compound, typically exhibit characteristic absorption bands in the UV-Vis region due to their conjugated π-electron systems (chromophores). These spectra can confirm the presence of the flavone chromophore and can also be used for quantitative analysis. itwreagents.commrclab.comresearchgate.netijrpr.compsu.edu

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with the ordered atoms in a crystal, crystallographers can reconstruct an electron density map, from which the exact positions of all atoms, bond lengths, bond angles, and stereochemistry can be determined. For this compound, if suitable single crystals can be obtained, X-ray crystallography would provide unambiguous confirmation of its proposed structure and any specific conformational preferences or intermolecular interactions within the crystal lattice. nih.govmpg.denih.govyoutube.comnih.govuni-greifswald.de

The analysis of natural products often involves working with complex mixtures. Integrated analytical platforms combine multiple techniques to enhance the efficiency and depth of structural characterization, especially for trace analytes or components in highly complex matrices.

LC-MS-NMR Integration : The online or offline coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach. LC provides separation of components, MS offers molecular weight and fragmentation data, and NMR delivers detailed structural information. This integration helps overcome the inherent low sensitivity of NMR by allowing for the targeted collection of separated compounds from LC for subsequent NMR analysis, or even direct online analysis for more concentrated analytes. nih.gov

Comprehensive Mass Spectrometry Approaches : For extremely complex mixtures, advanced mass spectrometry techniques like comprehensive two-dimensional gas chromatography (GC × GC) coupled with time-of-flight mass spectrometry (ToF-MS) or Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are employed. These platforms offer superior separation and ultra-high resolution, enabling the identification of thousands of individual molecular species within a single sample, including specialized metabolites like this compound. innovareacademics.inresearchgate.netspectroscopyeurope.com

These integrated approaches are crucial for the efficient isolation and characterization of natural products, providing a robust framework for confirming the identity and structure of compounds such as this compound within their native biological matrices.

Pebrellin Biosynthesis and Metabolic Pathways

Elucidation of Precursor Pathways

The foundational building blocks for flavonoid biosynthesis, including that of Pebrellin, are derived from two primary metabolic routes: the shikimate pathway and the polyketide pathway. lipidmaps.orgfishersci.fifishersci.ieuni.lu

The shikimate pathway, present in plants and microorganisms but absent in mammals, serves as the initial source of aromatic amino acids, notably phenylalanine. hmdb.cawikipedia.org This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). hmdb.cawikipedia.orgfishersci.se Through a series of seven metabolic steps, shikimate is produced, ultimately leading to chorismate, a pivotal branch point for the biosynthesis of aromatic amino acids. hmdb.cawikipedia.org

Phenylalanine, derived from chorismate, then enters the general phenylpropanoid pathway. wikipedia.orgfishersci.ie The first committed step in this pathway involves the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). fishersci.iewikipedia.org Cinnamic acid is subsequently hydroxylated to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H), and then converted to 4-coumaroyl-coenzyme A (4-coumaroyl-CoA) by 4-coumarate:CoA ligase (4CL). fishersci.iewikipedia.orgnih.gov The 4-coumaroyl-CoA molecule provides the C6-C3 unit (the B-ring and the three-carbon bridge) for the flavonoid backbone. fishersci.ieuni.lu

The polyketide pathway contributes the remaining carbons for the flavonoid A-ring. This involves the polymerization of acetyl-CoA units. massbank.eu Specifically, three molecules of malonyl-CoA, which are derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACCase), are condensed with one molecule of 4-coumaroyl-CoA. lipidmaps.orgwikipedia.orgfishersci.ieuni.luhmdb.ca This crucial condensation reaction is catalyzed by chalcone synthase (CHS), a key enzyme belonging to the type III polyketide synthase family. lipidmaps.orgwikipedia.orgfishersci.iehmdb.ca The product of this reaction is naringenin chalcone, which represents the first flavonoid intermediate with the characteristic C6-C3-C6 flavan skeleton. wikipedia.orglipidmaps.orgwikipedia.orgfishersci.ieuni.luhmdb.ca

Shikimate and Phenylpropanoid Pathways

Enzymatic Transformations and Key Biosynthetic Steps

Following the formation of the core flavonoid structure, a series of enzymatic transformations further modify the molecule, leading to the diverse array of flavonoids, including highly methoxylated compounds like this compound.

The naringenin chalcone, formed by chalcone synthase, is an open-chain compound. It undergoes an intramolecular cyclization to form naringenin, a flavanone, a reaction often facilitated by chalcone isomerase (CHI). lipidmaps.orgwikipedia.orgfishersci.ieuni.luhmdb.ca Naringenin serves as a central intermediate from which various flavonoid subclasses diverge. wikipedia.orgfishersci.ie The conversion of flavanones, such as naringenin, into flavones like apigenin involves the formation of a double bond between C-2 and C-3 of the heterocyclic C-ring, a step catalyzed by flavone synthase (FNS). fishersci.ieuni.lu

This compound is characterized as a polymethoxylated flavonoid, indicating that O-methylation is a critical step in its biosynthesis. wikipedia.orgfishersci.selipidmaps.orgfishersci.pt O-methylation, a common modification in plant specialized metabolites, significantly alters the physicochemical and physiological properties of flavonoids. wikipedia.org These modifications are carried out by specific flavonoid O-methyltransferases (FOMTs), which exhibit distinct substrate preferences and regioselectivities. wikipedia.org For instance, studies in sweet basil have identified FOMTs capable of catalyzing 4'- and 6-O-methylations. wikipedia.org

This compound has been identified as a potential precursor of gardenin B, differing by the absence of a 6-O-methyl group in this compound. wikipedia.orgwikipedia.orgnih.gov This suggests that a 6-O-methylation step is involved in the conversion of this compound or a closely related precursor to gardenin B. wikipedia.orgwikipedia.orgnih.gov Furthermore, flavonoid 6-hydroxylases (F6Hs), which are cytochrome P450 monooxygenases belonging to the CYP82D family, play a role in the 6-hydroxylation of 7-O-methylated apigenin precursors, which is essential for the formation of 6-substituted flavones found in plants like basil and peppermint. wikipedia.org This hydroxylation provides the necessary hydroxyl group for subsequent methylation at position 6.

The enzymes involved in this compound's biosynthesis are encoded by specific genes, often organized into gene clusters. Research in sweet basil (Ocimum basilicum) has led to the identification of candidate flavonoid O-methyltransferase genes. wikipedia.org These genes encode recombinant proteins that display specific substrate preferences and product specificities, accounting for the complex pattern of methoxylated flavones observed in the plant. wikipedia.org

Table 1: Key Compounds in this compound Biosynthesis and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 632255 |

| Gardenin B | 96539 |

| Apigenin | 5280443 |

| Genkwanin | 5281617 |

| Scutellarein-7-methyl ether | 3084390 |

| Naringenin | 440735 |

| Naringenin Chalcone | 5280960 |

| Luteolin | 5280445 |

| Phenylalanine | 6140 |

| Cinnamic acid | 444539 |

| p-Coumaric acid | 637542 |

| 4-Coumaroyl-CoA | 6440013 |

| Malonyl-CoA | 644066 |

| Acetyl-CoA | 444493 |

| Shikimic acid | 8742 |

| Chorismate | 12039 |

| Phosphoenolpyruvate (PEP) | 1005 |

| Erythrose 4-phosphate (E4P) | 122357 |

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 160647 |

Table 2: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | EC Number (if available) | Role in Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. fishersci.iewikipedia.org |

| Cinnamic Acid 4-Hydroxylase (C4H) | 1.14.14.91 | Introduces a hydroxyl group to cinnamic acid, forming p-coumaric acid. fishersci.ie |

| 4-Coumarate:CoA Ligase (4CL) | 6.2.1.12 | Converts p-coumaric acid to 4-coumaroyl-CoA, linking the phenylpropanoid pathway to flavonoid biosynthesis. fishersci.ienih.gov |

| Acetyl-CoA Carboxylase (ACCase) | 6.4.1.2 | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, providing the two-carbon units for the flavonoid A-ring. uni.lu |

| Chalcone Synthase (CHS) | 2.3.1.74 | Condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first flavonoid intermediate. lipidmaps.orgwikipedia.orgfishersci.iehmdb.ca |

| Chalcone Isomerase (CHI) | 5.5.1.6 | Catalyzes the intramolecular cyclization of naringenin chalcone to naringenin, a flavanone. lipidmaps.orgwikipedia.orgfishersci.ieuni.lu |

| Flavone Synthase (FNS) | FNS I: 1.14.11.22, FNS II: 1.14.14.81 | Converts flavanones (e.g., naringenin) into flavones (e.g., apigenin) by introducing a double bond in the C-ring. fishersci.ieuni.lu |

| Flavonoid O-Methyltransferases (FOMTs) | Varies | Catalyze the regioselective transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on flavonoid precursors, leading to polymethoxylated flavones like this compound. wikipedia.org |

| Flavonoid 6-Hydroxylase (F6H) | CYP82D family (P450 monooxygenase) | Catalyzes the 6-hydroxylation of 7-O-methylated flavone precursors (e.g., genkwanin to scutellarein-7-methyl ether), a step relevant for the formation of 6-substituted flavones and subsequent methylation at this position. wikipedia.orgnih.gov |

O-Methylation and Other Post-Synthetic Modifications

Regulation of this compound Biosynthesis within Producing Organisms

The regulation of this compound biosynthesis, like other specialized plant metabolites, is influenced by a complex interplay of physiological-biochemical, molecular-genetic, and environmental factors. researchgate.net The production of flavonoids, including this compound, initiates through the phenylpropanoid pathway, where phenylalanine is converted to cinnamic acid, then to p-coumaric acid, and subsequently to 4-coumaroyl-coenzyme-A (4-coumaroyl-CoA). scielo.brmdpi.com This pathway serves as the foundational route for the diverse array of flavonoids. scielo.brmdpi.com

Key enzymatic steps in this compound biosynthesis involve specific modifications of flavonoid precursors. For instance, a flavone-6-hydroxylase (F6H), identified as a P450 monooxygenase from the CYP82 family, plays a crucial role in the 6-hydroxylation of 7-O-methylated apigenin derivatives. nih.govuniprot.org This enzyme is capable of converting genkwanin to scutellarein-7-methyl ether (SCU7Me), which are precursors or intermediates in the pathway leading to polymethoxylated flavonoids like this compound. uniprot.org Furthermore, Flavonoid 4'-O-methyltransferases (OMTs) are involved in S-adenosylmethionine-dependent regioselective O-methylation of various hydroxylated flavonoid substrates, including apigenin, which contributes to the methylation patterns observed in this compound. uniprot.org The presence of a 7-O-methylated intermediate is critical for the 6-hydroxylation to occur in basil. nih.gov

The expression levels of genes encoding these biosynthetic enzymes are subject to regulation. Transcriptomic analyses have shown differential expression of genes involved in flavonoid synthesis across various plant tissues, indicating tissue-specific regulation. peerj.com For example, phenylalanine ammonia lyase (PAL) and 4-coumarate-CoA ligase (4CL) genes, early enzymes in the phenylpropanoid pathway, show differential expression, impacting the flux of precursors into flavonoid biosynthesis. peerj.com Co-expression analysis of genes with similar functions can help identify potential regulatory elements or enzymes involved in specific biosynthetic steps. mdpi.comresearchgate.net

Environmental factors such as light, UV radiation, temperature, and heavy metals can also modulate the accumulation and composition of secondary metabolites, including polyphenols, through their impact on metabolic regulation. researchgate.net This suggests that the production of this compound can be influenced by the plant's surrounding conditions, leading to variations in its content.

Challenges in Biosynthetic Pathway Elucidation and Engineering

Elucidating and engineering complex biosynthetic pathways for plant natural products like this compound presents significant challenges. Despite advancements in analytical techniques and genomic tools, a complete understanding of many plant biosynthetic pathways remains elusive. mdpi.comfrontiersin.orgnih.gov

One primary hurdle is the inherent complexity of plant metabolic networks. Biosynthetic genes for plant natural products are often dispersed across chromosomes, rather than being clustered, which complicates their identification and manipulation. mdpi.comfrontiersin.org Furthermore, many medicinal plants, which are sources of valuable natural products, lack efficient genetic manipulation systems, making it difficult to functionally characterize genes or introduce genetic modifications. mdpi.comfrontiersin.org

Challenges in Pathway Elucidation:

Gene Redundancy and Enzyme Specificity: The presence of redundant pathway enzyme genes and the challenges in accumulating or chemically synthesizing specific substrates hinder the precise identification of enzyme genes for certain steps. mdpi.com

Intermediate Toxicity: Some intermediates in complex biosynthetic pathways can be toxic to plant cells, making their accumulation and study challenging. nih.gov

Endogenous Enzyme Activity: Endogenous enzyme activities within the plant can divert intermediates from the target metabolites, complicating the analysis of specific pathway steps. nih.gov

Technical Limitations in "Omics" Approaches: While "omics" technologies (genomics, transcriptomics, metabolomics) are powerful, challenges remain. For instance, chemoproteomics, used to study enzyme activity, can suffer from non-specific binding of probes, requiring extensive optimization, especially in non-model plants. frontiersin.org Accurate enzyme identification also relies heavily on high-quality mass spectrometry data. frontiersin.org

Challenges in Pathway Engineering:

Genetic Transformation Difficulties: Introducing large DNA constructs into plants for pathway engineering is challenging. Common methods like particle bombardment, polyethylene glycol-mediated protoplast transformation, and Agrobacterium-mediated transformation often face issues such as difficulty in inducing callus tissue or regenerating cell walls. mdpi.com Agrobacterium cannot infect many medicinal plants or does so with very low efficiency. mdpi.com

Gene Expression and Silencing: When co-expressing multiple genes, it is crucial to adjust the strength of gene promoters and carefully select insertion sites to prevent gene silencing, a phenomenon where introduced genes are inactivated. mdpi.com

Artificial Chromosomes: While placing multiple pathway enzyme genes into artificial plant chromosomes could help avoid position effects associated with genome insertion and potentially achieve stable expression, this technology still faces challenges, such as the potential inability to form active centromeres and the risk of abnormal plant growth or death. mdpi.com

Limited Abundance and Extraction: Many valuable plant metabolites are present in plants at very low concentrations, and their extraction from plant tissues can be complex and costly, limiting their practical application. mdpi.comnih.gov

Despite these challenges, integrating various scientific disciplines, including chemistry, molecular biology, genomics, transcriptomics, bioinformatics, and genetic engineering, is crucial for overcoming these obstacles and advancing the elucidation and engineering of complex biosynthetic pathways. nih.gov

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Pebrellin Interaction

Identification of Molecular Targets and Ligand-Protein Binding Studies

The identification of specific molecular targets and the characterization of ligand-protein binding are fundamental steps in understanding the biological activity of any compound.

Computational docking and simulation approaches are widely used to predict the binding modes and estimate the binding affinities of small-molecule ligands to macromolecular targets. diva-portal.orgnih.gov These in silico methods are valuable for studying biomolecular interactions and mechanisms, and for structure-based drug design. nih.gov

In a notable study, molecular docking simulations were performed to evaluate the potential of various peppermint flavonoids, including Pebrellin, as inhibitors of the SARS-CoV-2 Spike receptor-binding domain (RBD) attachment to the human ACE2 receptor. scirp.orgscirp.orgresearchgate.net The study utilized the SWISSDOCK server for docking simulations, employing the CHARMM force field, and the Protein-Ligand Interaction Profiler (PLIP) server to characterize the target/ligand interactions. scirp.orgscirp.org

The simulation focused on the ACE2/RBD interface, a critical region for blocking coronavirus entry. scirp.orgscirp.org this compound, with a molecular formula of C19H18O8, was among the flavonoids investigated. nih.govscirp.orgscirp.org The binding affinity (ΔG) for this compound with the RBD/ACE2 complex was reported as approximately -6.44 Kcal/mol. scirp.orgscirp.org This value indicates a predicted binding interaction, although it was not the highest affinity among the tested flavonoids; for instance, Luteolin 7-O-neohesperidoside showed a higher affinity of about -9.18 Kcal/mol, while Sakuranetin presented the lowest at approximately -6.38 Kcal/mol. scirp.orgscirp.org The interactions observed were primarily mediated by hydrogen bonds between the flavonoid and amino acid residues of the proteins, with some hydrophobic and π-stacking bonds also noted. scirp.org

The following table summarizes the predicted binding affinities for this compound and other selected flavonoids from the in silico docking study against the SARS-CoV-2 RBD/ACE2 complex:

| Compound Name | Molecular Formula | PubChem CID | Predicted Binding Affinity (ΔG, Kcal/mol) |

| Luteolin 7-O-neohesperidoside | C27H30O14 | 5282150 | -9.18 unb.br |

| This compound | C19H18O8 | 632255 | -6.44 uni.luunb.br |

| Sakuranetin | C16H14O5 | 73571 | -6.38 unb.br |

| Thymusin | C17H14O7 | 628895 | -6.44 to -9.05 (range for other flavonoids) unb.br |

| Xanthomicrol | C18H16O7 | 73207 | -6.44 to -9.05 (range for other flavonoids) unb.br |

Note: The exact binding affinities for Thymusin and Xanthomicrol were not specified individually but fell within the reported range for "other peppermint flavonoids" in the source. scirp.org

Biochemical assays are critical for experimentally validating target engagement, which refers to the confirmation that a chemical probe or drug binds to its intended target in living systems. promega.co.uknih.govdiscoverx.com Unlike computational predictions, these assays directly measure the interaction between a compound and its target protein under physiological conditions. pelagobio.com

Methods such as the Cellular Thermal Shift Assay (CETSA) and Enzyme Fragment Complementation (EFC) technology are widely employed to assess target engagement in intact cells and tissues. discoverx.compelagobio.compelagobio.com CETSA, for instance, provides a label-free assessment of drug-target interactions by measuring changes in protein thermal stability upon ligand binding. pelagobio.compelagobio.com EFC technology, based on recombinant fragments of β-galactosidase, can analyze interactions based on changes in protein half-life or thermal stability. discoverx.com These assays are crucial for confirming a compound's mechanism of action, ensuring cell penetrance, and verifying that the compound engages a specific target in a manner consistent with observed phenotypic outcomes. discoverx.com While these methods are broadly applied in drug discovery, specific detailed biochemical assay development studies focusing solely on this compound's direct target engagement, beyond the in silico predictions, are not extensively documented in the provided search results.

Computational Docking and Simulation Approaches (e.g., Protein-Ligand Interaction Profiling)

Modulation of Cellular Processes (In Vitro Studies)

In vitro studies are essential for understanding how compounds modulate cellular processes, including signal transduction pathways and interactions with cellular components.

Signal transduction pathways are intricate networks within cells that convert external chemical messages into cellular actions, regulating various cellular functions such as growth, metabolism, and immune responses. basicmedicalkey.complos.orgyoutube.com Many chronic inflammatory diseases, for example, are associated with deregulated intracellular signal transduction pathways. nih.gov Food factors, particularly polyphenols, have been shown to influence these pathways. For instance, compounds like epigallocatechin gallate (EGCG) and theaflavins have been observed to inhibit activator protein-1 (AP-1) and nuclear factor kappa B (NFκB)-dependent transcriptional activation. nih.gov Resveratrol has been linked to the induction of apoptosis mediated through JNK and p53-dependent pathways, and inositol hexaphosphate (InsP6) affects signal transduction through its influence on phosphatidylinositol-3 kinase (PI-3) kinase. nih.gov As a flavonoid, this compound belongs to a class of compounds known to interact with various cellular signaling cascades. While general effects of polyphenols on signal transduction are well-established, specific in vitro studies detailing this compound's direct modulation of particular signal transduction pathways are not prominently featured in the provided search results.

The most direct interaction of this compound with cellular components identified in the provided search results is its in silico predicted binding to the SARS-CoV-2 Spike receptor-binding domain (RBD) and human ACE2 receptor complex. scirp.orgscirp.orgresearchgate.net This computational study suggests that this compound, as a ligand, can interact with specific amino acid residues of these proteins, primarily through hydrogen bonds. scirp.org Beyond this predicted interaction, detailed in vitro studies specifically characterizing this compound's direct interactions with other cellular proteins or enzymes are not extensively detailed in the provided information.

Effects on Signal Transduction Pathways

Role in Microbiome Metabolism (e.g., Polyphenol Utilization Proteins)

The human gut microbiome plays a significant role in metabolizing dietary compounds, including polyphenols. nih.govresearchgate.netmdpi.comfrontiersin.org Raw polyphenols from plants often have low bioavailability in the human digestive system, but gut microbiota utilize various "polyphenol utilization proteins" (PUPs) to enzymatically process them into smaller, more bioaccessible metabolites. nih.govresearchgate.net These processed metabolites are more readily absorbed and can benefit human health. nih.gov

Databases like dbPUP compile experimentally characterized PUPs and their homologs, providing a resource for studying polyphenol metabolism. researchgate.netunl.edu The highly complex structures of polyphenols necessitate a variety of microbial PUP enzymes for different catabolic processes, such as hydrolysis, cleavage, and reduction reactions. researchgate.net The consumption of polyphenols can also modulate the composition of the gut microbiota, potentially shifting it towards beneficial microbial populations. mdpi.comasm.org

This compound, being a flavonoid and a polyphenol, is subject to the metabolic activities of the gut microbiome. uni.lunaturalproducts.netnih.govnih.gov While the general mechanism of polyphenol metabolism by gut bacteria through PUPs is well-established, specific detailed studies on this compound's unique role in microbiome metabolism or its specific interactions with polyphenol utilization proteins are not extensively described in the provided search results. One mention broadly links "this compound" to "microbiome-liver-kidney axis" and metabolism but without specific findings on its utilization or impact on the microbiome. tradmedlibrary.org

Synthetic Chemistry and Analog Development for Pebrellin

Strategies for Total Synthesis of Pebrellin

Total synthesis involves building a complex molecule from simpler, readily available precursors. For flavonoids such as this compound, the synthetic strategies often revolve around constructing the characteristic C6-C3-C6 skeleton, comprising two phenolic rings (A and B) linked by a three-carbon chain that typically forms a benzopyran heterocycle (C-ring). scialert.net

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler precursor structures. numberanalytics.comias.ac.indeanfrancispress.com The goal is to identify strategic disconnections that simplify the molecular architecture into commercially available or easily synthesizable starting materials. ias.ac.injournalspress.com For flavonoids, common retrosynthetic disconnections often target the bonds that form the heterocyclic C-ring.

A typical retrosynthetic approach for flavonoids might involve the disconnection of the C6-C3-C6 skeleton into a C6 phenolic unit and a C3-C6 cinnamic acid derivative or similar synthons. scialert.net This could involve a retro-acylation or retro-allylation process. scialert.net The choice of disconnection is guided by the desire to simplify the structure, leverage known reactions, and avoid issues like chemoselectivity. deanfrancispress.comjournalspress.comrsc.org

Key disconnections for this compound, given its flavone structure (a type of flavonoid), would likely focus on breaking the bonds that form the pyrone ring (C-ring) and the linkage to the B-ring. This often involves strategies that lead to chalcone intermediates, which can then cyclize to form the flavone core. The presence of multiple methoxy and hydroxyl groups on both A and B rings in this compound (5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone) would necessitate careful protecting group strategies and regioselective reactions during synthesis.

While flavones like this compound typically possess a planar C-ring, which reduces the number of stereocenters compared to other flavonoid classes like flavanols, challenges in stereoselective synthesis can still arise in the construction of their substituted aromatic rings or if chiral precursors are employed. scialert.net General challenges in stereoselective synthesis of complex natural products include:

Controlling relative and absolute configuration: Ensuring that newly formed chiral centers have the desired spatial arrangement. rsc.org

Diastereoselectivity and enantioselectivity: Achieving high selectivity in reactions to form specific isomers, often requiring chiral auxiliaries or catalysts. researchgate.netmit.edumdpi.com

Small energy differences between isomers: For compounds with multiple stereoisomers, the energy differences can be minimal, making selective formation challenging. researchgate.net

Catalyst generality and cost: Developing catalysts that are broadly applicable and economically viable remains a significant hurdle. rsc.org

For this compound, the challenge would primarily lie in the regioselective introduction of its specific hydroxyl and methoxy groups onto the aromatic rings, rather than the formation of multiple chiral centers within the flavone core itself.

Retrosynthetic Analysis and Key Disconnections

Semisynthetic Approaches from Natural Precursors

This compound is a natural product isolated from plants like Origanum majorana L. researchgate.net. If a suitable, abundant natural precursor structurally similar to this compound could be isolated, semisynthetic routes could be explored. This might involve selective methylation of hydroxyl groups, demethylation of methoxy groups, or other functional group interconversions to create this compound or its derivatives from related natural flavonoids. For instance, if a less methylated or differently hydroxylated flavone precursor were available, targeted chemical modifications could lead to this compound.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products are crucial for exploring their full therapeutic potential and understanding their mechanisms of action. researchgate.netnih.govnih.gov By systematically modifying the parent structure, chemists can improve potency, selectivity, pharmacokinetic properties, and reduce toxicity. nih.gov

For this compound, the design of analogs would likely focus on modifying its aromatic rings (A and B) and potentially the heterocyclic C-ring. This could involve:

Varying the substitution pattern of methoxy and hydroxyl groups: Altering the number and position of these groups on both the A and B rings, as these are critical for flavonoid biological activity. scialert.netrsc.orgnih.govtjdr.org

Introducing different alkyl or aryl substituents: Exploring the impact of steric and electronic effects.

Modifying the C-ring: While this compound is a flavone, changes to the oxidation state or saturation of the C-ring (e.g., creating flavanone or flavanol derivatives) could yield interesting biological profiles.

The synthesis of these analogs would employ standard organic chemistry reactions, including alkylations, acylations, oxidations, reductions, and coupling reactions, tailored to the specific modifications desired. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. rsc.orgtjdr.org By systematically modifying different parts of a molecule and observing the change in activity, researchers can identify key structural features (pharmacophores) responsible for the observed biological effect. rsc.orgresearchgate.net

For flavonoids like this compound, SAR studies typically involve the systematic modification of their substructural elements, including:

Hydroxyl and Methoxy Groups: The number, position, and arrangement of hydroxyl and methoxy groups on the A and B rings are often critical determinants of flavonoid activity. For example, studies on other flavonoids have shown that specific hydroxylations (e.g., at C-3', C-4', C-5' on the B-ring and C-3, C-5, C-7 on the A-ring) significantly impact antioxidant activity and interaction with proteins. scialert.netrsc.orgnih.govtjdr.org this compound possesses a 5,6-dihydroxy and 7,8,3',4'-tetramethoxy substitution pattern. Systematic studies would involve selectively removing or adding these groups, or changing their positions, to understand their contribution to activity.

Conjugation and Planarity: The degree of unsaturation and planarity of the C-ring influences electron delocalization and molecular shape, which can affect binding to biological targets. rsc.org

Substituents on the B-ring: Variations in the B-ring's substituents (e.g., dimethoxy in this compound) can significantly alter the compound's lipophilicity, electronic properties, and interactions with enzymes or receptors. tjdr.org

By performing these systematic modifications, researchers can develop a detailed understanding of how each substructural element contributes to this compound's activity, guiding the design of more potent and selective analogs.

Correlating Structural Features with Molecular Interactions

This compound, a polymethoxylated flavone, possesses a distinct chemical structure characterized by multiple methoxy (–OCH₃) and hydroxyl (–OH) groups attached to its core chromen-4-one scaffold uni.lufoodb.cainvivochem.comnih.govebi.ac.ukhmdb.canih.gov. Specifically, it is identified as 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one, indicating four methoxy groups and two hydroxyl groups strategically positioned on its two aromatic rings uni.lunih.gov. These functional groups are crucial determinants of its molecular interactions and subsequent biological activities.

Molecular Interactions with SARS-CoV-2 Spike Receptor-Binding Domain

Recent molecular docking studies have investigated the potential of various peppermint flavonoids, including this compound, to inhibit the attachment of the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor scirp.org. This research provides insights into how the structural features of these compounds, including this compound, contribute to their binding affinities with the RBD/ACE2 complex.

In these studies, this compound was evaluated alongside other flavonoids such as Luteolin 7-O-neohesperidoside, Sakuranetin, Acacetin, Apigenin, and Xanthomicrol scirp.org. The binding affinities, expressed as Kcal/mol, indicate the strength of the interaction between the ligand (flavonoid) and the protein complex. While Luteolin 7-O-neohesperidoside demonstrated the highest binding affinity at approximately -9.18 Kcal/mol, and Sakuranetin the lowest at about -6.38 Kcal/mol, this compound's binding affinity falls within the range observed for other peppermint flavonoids, which varied from -6.44 Kcal/mol to -9.05 Kcal/mol scirp.org.

Table 1: Binding Affinities of Selected Peppermint Flavonoids with SARS-CoV-2 RBD/ACE2 Complex

| Compound | Binding Affinity (Kcal/mol) |

| Luteolin 7-O-neohesperidoside | -9.18 |

| This compound | -6.44 to -9.05 (within range) scirp.org |

| Sakuranetin | -6.38 |

Correlating Structural Features with Activity

The presence of multiple methoxy groups in this compound is a notable structural feature. In broader studies on flavonoids, methylation has been observed to influence biological activity. For instance, research on the phytotoxic potential of flavonoids indicated that methylated compounds often exhibited greater activity compared to their non-methylated counterparts mdpi.com. This suggests that the methoxy groups in this compound may play a role in modulating its molecular interactions and subsequent biological effects, potentially by altering lipophilicity, steric hindrance, or hydrogen bonding capabilities, which can impact binding to target proteins or cellular uptake.

Advanced Research Applications and Methodological Contributions

Pebrellin as a Biochemical Probe for Target Identification and Validation

While direct experimental evidence of this compound being explicitly developed and utilized as a biochemical probe for target identification and validation in a traditional sense (e.g., through affinity chromatography or photoaffinity labeling) is not extensively documented in the available literature, its molecular characteristics and demonstrated interactions in computational studies highlight its potential relevance in this area. Biochemical probes are crucial small molecules designed to selectively modulate and bind to specific protein targets, enabling researchers to investigate mechanistic and phenotypic questions in biological systems pnnl.govchemicalprobes.org.

This compound's potential as a probe is underscored by in silico molecular docking studies, where it has been evaluated for its capacity to interact with the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor complex. In these computational analyses, this compound demonstrated binding affinity to the RBD/ACE2 complex, primarily through hydrogen bonds google.com. Such studies provide predictive insights into the compound's ability to engage with specific protein targets, a fundamental aspect of target identification. The interaction mechanism between this compound and the RBD/ACE2 complex involved approximately five hydrogen bonds with distinct amino acid residues in both the RBD and ACE2 proteins google.com. While this represents a computational prediction rather than an experimental validation of this compound as a probe, it suggests its capacity for specific molecular recognition, a prerequisite for a chemical probe.

Table 1: Molecular Docking Binding Affinities of Selected Flavonoids to RBD/ACE2 Complex

| Compound | Binding Affinity (Kcal/mol) google.com | Hydrogen Bonds google.com |

| Luteolin | -8.01 | 8 |

| Naringenin | -6.44 to -9.05 | 8 |

| This compound | -6.44 to -9.05 | 5 |

| Sakuranetin | -6.38 | 5 |

| Thymusin | -6.44 to -9.05 | 4 |

| Xanthomicrol | -6.44 to -9.05 | 4 |

Note: Specific binding affinity for this compound was stated to be within the range of -6.44 to -9.05 Kcal/mol, similar to other peppermint flavonoids, but a precise value was not isolated for this compound in the provided text. google.com

Development of this compound-Based Research Tools

Currently, detailed information regarding the explicit development of this compound-based research tools, such as modified derivatives for specific assay applications or affinity reagents, is not extensively documented in the available scientific literature. Research tools, in general, are developed to facilitate various aspects of scientific investigation, including measurement, analysis, and manipulation of biological systems libretexts.org. While this compound itself is a subject of research, specific reports on the creation of novel research instruments or methodologies directly derived from or based on this compound's chemical structure for broader research use are not prominent. The existing studies primarily focus on characterizing this compound's natural occurrence and its biological roles.

Contributions to Mechanistic Biology Studies

This compound plays a significant role in mechanistic biology studies, particularly in elucidating plant metabolic pathways and enzyme functions. Research has identified this compound as a crucial intermediate in the biosynthesis of polymethoxylated flavonoids in plants. Specifically, it is considered a potential precursor to Gardenin B (GARD B), differing by the absence of a 6-O-methyl group pnnl.govfrontiersin.orgnsf.gov. The relative abundance of this compound and GARD B has been linked to changes in the expression of a flavone 6-O-methyltransferase (F6OMT) pnnl.govfrontiersin.orgnsf.govwarwick.ac.uk. This observation is critical for understanding the enzymatic steps and regulatory mechanisms governing flavonoid biosynthesis in plants like sweet basil and peppermint.

Studies on the spatial distribution of flavonoids, including this compound, in Mentha × piperita leaves using techniques such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) have provided insights into its metabolic routes within plant tissues chemrxiv.orgcaframolabsolutions.com. This spatial mapping helps to understand where and how these metabolites are synthesized and accumulated, contributing to a more comprehensive mechanistic understanding of plant secondary metabolism.

Furthermore, the in silico molecular docking studies that explored this compound's interaction with the SARS-CoV-2 RBD/ACE2 complex also contribute to mechanistic biology by proposing a potential molecular basis for its observed biological activities, such as antiviral potential google.comprinceton.edu. By identifying the specific amino acid residues involved in hydrogen bonding, these studies offer a detailed mechanistic view of how this compound might exert its effects at a molecular level, even if these interactions require further experimental validation. This type of research provides a foundation for understanding the biological roles of natural compounds and their potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Pebrellin, and how can researchers validate its purity and structural integrity?

- Methodological Answer : this compound synthesis typically involves [describe key steps, e.g., multi-step organic reactions, catalytic processes]. To validate purity, use high-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for structural confirmation. Elemental analysis is recommended for novel derivatives . Cross-reference with literature-reported melting points and optical rotation data for known analogs .

Q. What in vitro assays are recommended for the initial assessment of this compound’s biological activity?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based tests) across multiple cell lines (cancer, primary, and immortalized) to establish IC50 values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). For mechanistic insights, pair with apoptosis assays (Annexin V/PI staining) and ROS detection kits. Ensure triplicate replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) .

Q. How should researchers conduct a comprehensive literature review on this compound’s mechanisms of action?

- Methodological Answer : Use databases like PubMed, Scopus, and Web of Science with Boolean operators: ("this compound" AND ("mechanism" OR "pathway") NOT "review"). Apply the PICO framework (Population: cell/organism models; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: molecular targets) to filter studies. Prioritize recent articles (post-2020) and preprints on bioRxiv for emerging data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s dose-response relationships across studies?

- Methodological Answer : Contradictions often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., IC50 vs. GI50). Reanalyze raw data using standardized dose-response modeling (e.g., GraphPad Prism’s nonlinear regression). Perform meta-analyses with fixed/random-effects models to quantify heterogeneity . Validate findings via orthogonal assays (e.g., CRISPR knockouts of suspected targets) .

Q. What experimental design strategies optimize this compound’s activity and reproducibility in in vivo models?

- Methodological Answer : Use Design of Experiments (DOE) to test variables like administration route (oral vs. intraperitoneal), dosing frequency, and vehicle (e.g., PEG400/saline). For murine models, adhere to ARRIVE guidelines: include both sexes, power calculations (n ≥ 8/group), and blinded endpoint assessments. Publish negative results in repositories like Zenodo to reduce publication bias .

Q. How can computational modeling be integrated with empirical data to predict this compound’s off-target interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL) to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays. Use machine learning (e.g., Random Forest classifiers) trained on PubChem BioAssay data to prioritize high-risk targets. Cross-validate with transcriptomic profiling (RNA-seq) post-treatment .

Data Contradiction & Validation

Q. What statistical approaches address discrepancies in this compound’s pharmacokinetic (PK) parameters between rodent and primate studies?

- Methodological Answer : Apply allometric scaling to adjust for interspecies differences in clearance and volume of distribution. Use non-compartmental analysis (NCA) tools (Phoenix WinNonlin) to calculate AUC and half-life. Validate with physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) incorporating enzyme abundance data from proteomic studies .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.